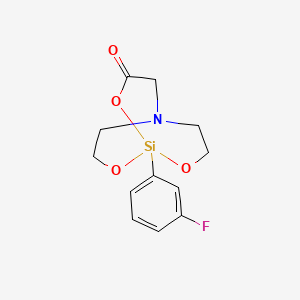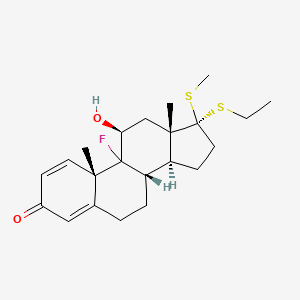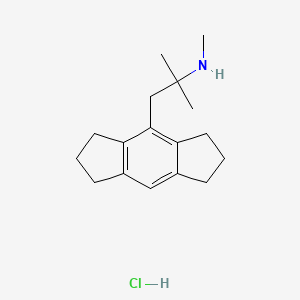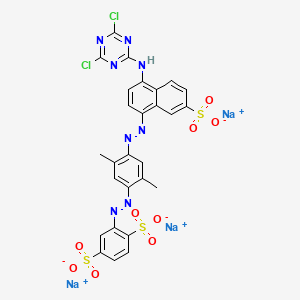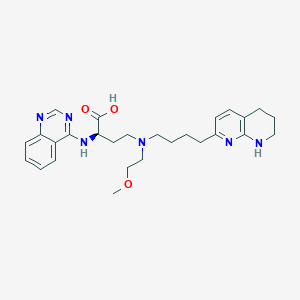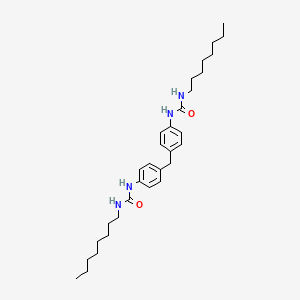
N,N''-(Methylenedi-4,1-phenylene)bis(N'-octylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Reaction product of Diphenylmethanediisocyanate, Octylamine and Oleylamine (molar ratio 1:1.86:0.14)” is a complex chemical substance formed by the reaction of diphenylmethanediisocyanate with octylamine and oleylamine. This compound is characterized by its unique molecular structure, which includes both aromatic and aliphatic components, making it versatile for various applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of diphenylmethanediisocyanate with octylamine and oleylamine in a specific molar ratio of 1:1.86:0.14. The reaction typically occurs under controlled conditions, including a specific temperature range and the presence of a catalyst to facilitate the reaction. The process involves the formation of urea linkages between the isocyanate groups of diphenylmethanediisocyanate and the amine groups of octylamine and oleylamine.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reactants are mixed in the specified molar ratio. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced forms with fewer double bonds or other changes in the molecular structure.
Aplicaciones Científicas De Investigación
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Reaction product of diphenylmethanediisocyanate and toluenediisocyanate with octylamine and oleylamine: This compound has a similar structure but includes toluenediisocyanate, which alters its chemical properties and applications.
Reaction product of diphenylmethanediisocyanate with other aliphatic amines: These compounds have different aliphatic amines, leading to variations in their chemical behavior and uses.
Uniqueness
The reaction product of diphenylmethanediisocyanate, octylamine, and oleylamine is unique due to its specific molar ratio and the combination of aromatic and aliphatic components. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
122886-55-9 |
|---|---|
Fórmula molecular |
C31H48N4O2 |
Peso molecular |
508.7 g/mol |
Nombre IUPAC |
1-octyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C31H48N4O2/c1-3-5-7-9-11-13-23-32-30(36)34-28-19-15-26(16-20-28)25-27-17-21-29(22-18-27)35-31(37)33-24-14-12-10-8-6-4-2/h15-22H,3-14,23-25H2,1-2H3,(H2,32,34,36)(H2,33,35,37) |
Clave InChI |
CWSYHECTOJPFDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


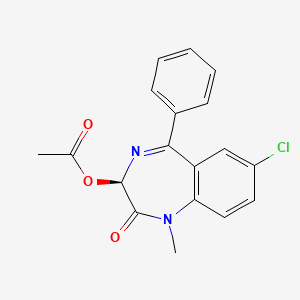

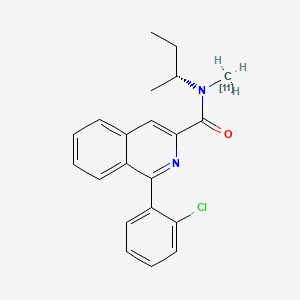
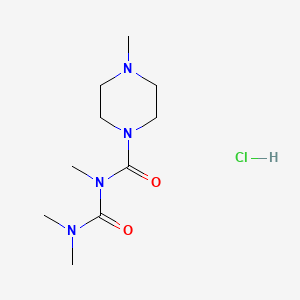

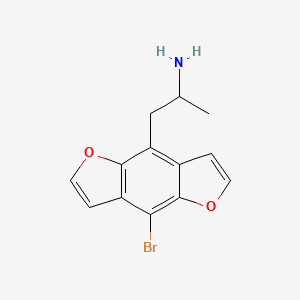
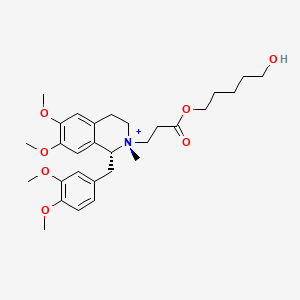
![(Z)-but-2-enedioic acid;2-[4-[1-(5-chloro-2-phenylsulfanylphenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B12778361.png)
